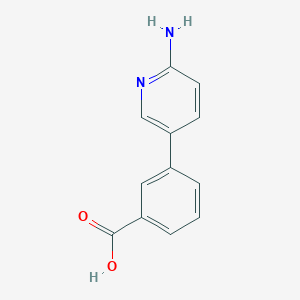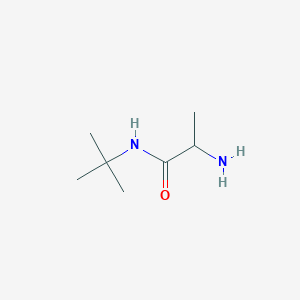
2-Amino-N-tert-butyl-DL-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-tert-butyl-DL-propanamide is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. It belongs to the class of amides and is characterized by the presence of an amino group and a tert-butyl group attached to the propanamide backbone. This compound is used in various fields, including medical, environmental, and industrial research, due to its unique properties.
Preparation Methods
The synthesis of 2-Amino-N-tert-butyl-DL-propanamide typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the reaction of tert-butylamine with a propanoyl chloride derivative in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Amino-N-tert-butyl-DL-propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N-tert-butyl-DL-propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-tert-butyl-DL-propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . These interactions can modulate various biological processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
2-Amino-N-tert-butyl-DL-propanamide can be compared with other similar compounds, such as:
2-Amino-N-methylpropanamide: Similar structure but with a methyl group instead of a tert-butyl group.
2-Amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a tert-butyl group.
2-Amino-N-isopropylpropanamide: Similar structure but with an isopropyl group instead of a tert-butyl group. The uniqueness of this compound lies in its tert-butyl group, which provides distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
2-amino-N-tert-butylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(8)6(10)9-7(2,3)4/h5H,8H2,1-4H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYBPQOURTWMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

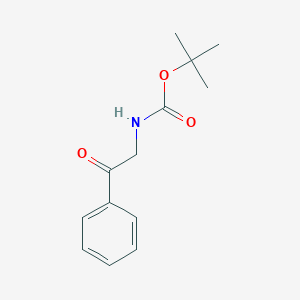

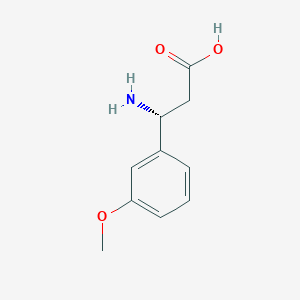

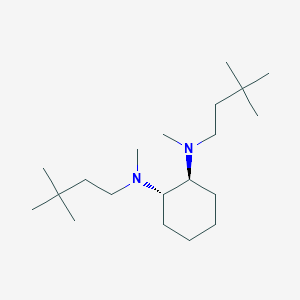
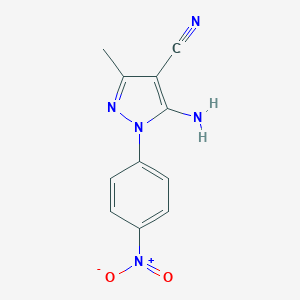
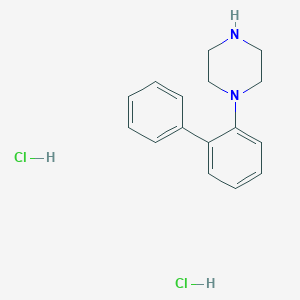
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
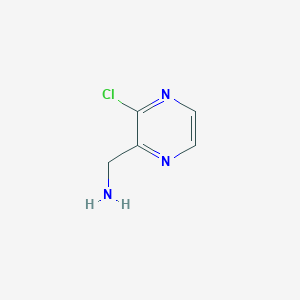
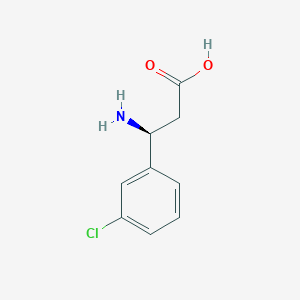
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)
